molecular formula C22H29NO6 B114148 Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate CAS No. 152630-48-3

Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate

Cat. No. B114148
M. Wt: 403.5 g/mol
InChI Key: VGTLHQTZKHZULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate, also known as CR8, is a potent inhibitor of cyclin-dependent kinases (CDKs). This compound has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer therapy. In

Mechanism Of Action

Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate inhibits CDKs, which are important regulators of the cell cycle. CDKs are frequently overexpressed in cancer cells, leading to uncontrolled cell proliferation. By inhibiting CDKs, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate induces cell cycle arrest and apoptosis in cancer cells. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to inhibit the activity of other kinases, such as glycogen synthase kinase 3 beta (GSK3β) and casein kinase 2 (CK2), which are involved in various cellular processes.

Biochemical And Physiological Effects

Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to enhance the efficacy of other anti-cancer drugs, suggesting that it may have a synergistic effect when used in combination with other therapies.

Advantages And Limitations For Lab Experiments

One advantage of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate is its potency as a CDK inhibitor. It has been shown to be more potent than other CDK inhibitors, such as flavopiridol and roscovitine. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to have a long half-life in vivo, which may make it a more effective therapeutic agent. However, one limitation of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate is its poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate. One area of interest is the development of more potent and selective CDK inhibitors. Additionally, the use of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate in combination with other anti-cancer drugs should be further explored. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate, which may provide insights into its efficacy and safety as a therapeutic agent. Finally, the use of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate in preclinical animal models should be further investigated to determine its potential for clinical use.

Scientific Research Applications

Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast cancer, colon cancer, and leukemia. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin. These findings suggest that Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has the potential to be used as a therapeutic agent for cancer treatment.

properties

CAS RN

152630-48-3

Product Name

Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

dimethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)heptanedioate

InChI

InChI=1S/C22H29NO6/c1-26-18-9-8-16(14-19(18)29-17-6-4-5-7-17)22(15-23,12-10-20(24)27-2)13-11-21(25)28-3/h8-9,14,17H,4-7,10-13H2,1-3H3

InChI Key

VGTLHQTZKHZULR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC2CCCC2

Canonical SMILES

COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC2CCCC2

synonyms

DIMETHYL 4-CYANO-4-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]HEPTANEDIOATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 12 liter round bottom flask equipped with an overhead stirrer, internal thermometer, and a reflux condensor equipped with a nitrogen inlet was flushed with nitrogen. The flask was charged with a solution of 4-cyanomethyl-2-cyclopentyloxy-1-methoxybenzene (460 g, 1.99 mol, 1.0 equivalent) in acetonitrile, and methyl acrylate (520 g, 6.0 mol, 3.0 equivalents). The contents of the flask was cooled to −10° C. A pressure equalizing addition funnel was charged with acetonitrile (1.1 L) and benzyltrimethyl ammonium hydroxide (a 40% w/w solution in methanol, 25 g, 0.06 mol, 0.03 equivalents). The contents of the addition funnel was added to the flask. An exotherm was observed, and after stirring for 30 minutes the contents of the flask were cooled to 20° C. The reaction was concentrated under reduced pressure to a residue. To the residue was added toluene (2.6 L). This solution of dimethyl-4-cyano-4-(3-cyclopentyloxy-4-methoxy-phenyl)pimelate(90% solution yield) was used directly in the next step.
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